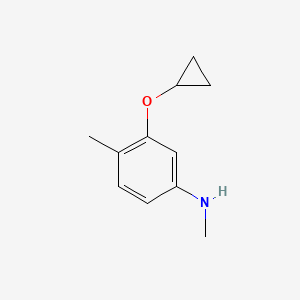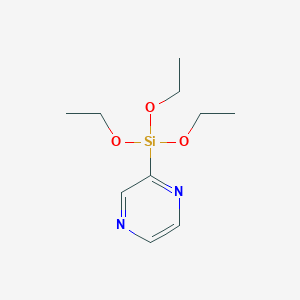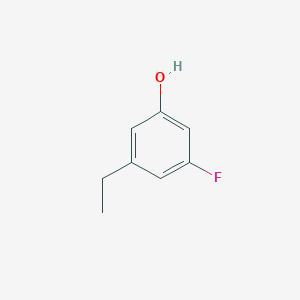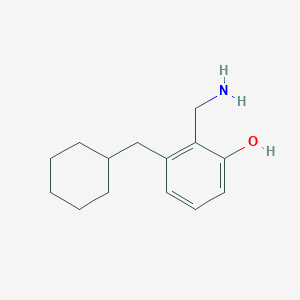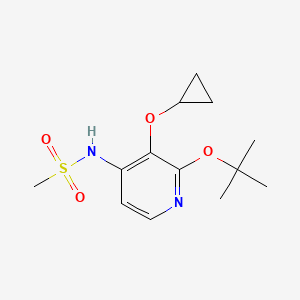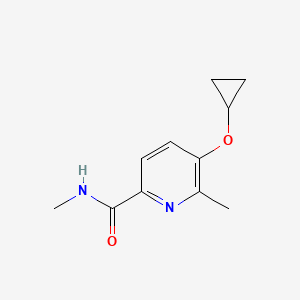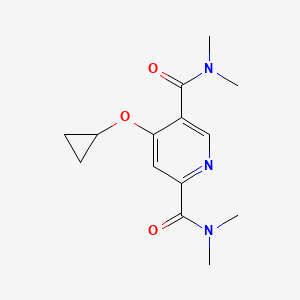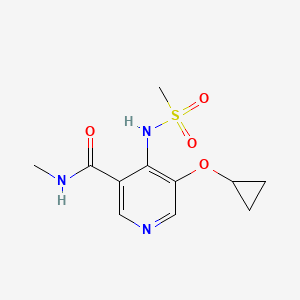
N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist, depending on the target. For example, it may interact with adrenergic receptors, leading to vasoconstriction or other physiological effects .
Comparaison Avec Des Composés Similaires
N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide can be compared with other similar compounds, such as:
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: This compound has a similar sulfonamide group but includes a trifluoromethyl group and a tetrazole ring.
N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide: This compound has a similar sulfonamide group but includes a phenylpyrimidine ring.
Propriétés
Formule moléculaire |
C11H16N2O3S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
N-[4-cyclopropyloxy-2-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-12-11-7-9(16-8-3-4-8)5-6-10(11)13-17(2,14)15/h5-8,12-13H,3-4H2,1-2H3 |
Clé InChI |
BYUWIGZMGIFYFV-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


